REACTION_CXSMILES
|
[Cl-].[C:2]1([PH:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([OH:18])C=C.N1C=C[CH:22]=[CH:21][CH:20]=1>CCOCC>[CH2:20]([P:8](=[O:18])([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1)[CH:21]=[CH2:22] |f:0.1|
|
Name
|
diphenylphosphine chloride
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
[Cl-].C1(=CC=CC=C1)PC1=CC=CC=C1
|
Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
C(C=C)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
178 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the pyridine hydrochloride is filtered off
|
Type
|
CUSTOM
|
Details
|
the ether removed by distillation
|
Type
|
TEMPERATURE
|
Details
|
The liquid residue is heated to 150°, whereupon an exothermic reactions sets
|
Type
|
DISTILLATION
|
Details
|
The material is then distilled
|
Type
|
CUSTOM
|
Details
|
b.p. 168°-175° C/0.4 mm, whereupon it crystallizes
|
Type
|
CUSTOM
|
Details
|
Allyl diphenylphosphine oxide prepared by this method
|
Reaction Time |
40 min |
Name
|
|
Type
|
|
Smiles
|
C(C=C)P(C1=CC=CC=C1)(C1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |